4-(5-Fluoro-2-nitrophenyl)morpholine
Overview
Description
4-(5-Fluoro-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H11FN2O3 . It has a molecular weight of 226.21 . It is a solid or liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(5-Fluoro-2-nitrophenyl)morpholine is 1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(5-Fluoro-2-nitrophenyl)morpholine is a solid or liquid at room temperature . It has a molecular weight of 226.21 .Scientific Research Applications
Pharmaceutical Research
“4-(5-Fluoro-2-nitrophenyl)morpholine” is used as a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Organic Synthesis
This compound is used in the synthesis of organic compounds. Its unique properties make it ideal for various applications, including drug development.
Synthesis of 1,3,4-oxadiazole-2-thiole
The compound is used in the synthesis of 1,3,4-oxadiazole-2-thiole . The nitro group of “4-(5-Fluoro-2-nitrophenyl)morpholine” is reduced, and the resulting amine is treated with ethyl bromoacetate, hydrazine hydrate, and carbon disulfide .
Continuous Production in Microfluidic Devices
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . This shows its potential in continuous flow chemistry.
Material Science
As a versatile material, “4-(5-Fluoro-2-nitrophenyl)morpholine” is used in material science research . It can help equip labs with the products, equipment, and supplies needed for work in various fields .
Safety Research
The compound is also used in safety research. Its safety information, including hazard statements and precautionary statements, are studied to ensure safe handling and use .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pharmaceuticals , suggesting that it may interact with biological targets in the body.
Mode of Action
As an intermediate in drug synthesis, its primary role may be to contribute structural elements to the final active compound .
Result of Action
As an intermediate in drug synthesis, its effects may be more related to the properties it imparts to the final pharmaceutical compound .
properties
IUPAC Name |
4-(5-fluoro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZRONRHUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-nitrophenyl)morpholine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.